(4-(1-Aminoethyl)phenyl)methanol
Overview
Description
(4-(1-Aminoethyl)phenyl)methanol is an organic compound with the molecular formula C9H13NO It contains a phenyl ring substituted with an aminoethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Aminoethyl)phenyl)methanol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding aldehyde. One common method is the reduction of 4-(1-nitroethyl)phenylmethanol using hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 4-formylphenylmethanol with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4-(1-Aminoethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 4-(1-Aminoethyl)benzoic acid.
Reduction: 4-(1-Ethyl)phenylmethanol.
Substitution: 4-(1-Aminoethyl)-2-nitrophenylmethanol, 4-(1-Aminoethyl)-2-sulfonylphenylmethanol, and 4-(1-Aminoethyl)-2-bromophenylmethanol.
Scientific Research Applications
(4-(1-Aminoethyl)phenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(1-Aminoethyl)phenyl)methanol depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor for enzymes involved in metabolic processes. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various molecular targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(4-(1-Aminoethyl)phenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(4-(1-Aminoethyl)phenyl)acetaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.
(4-(1-Aminoethyl)phenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(4-(1-Aminoethyl)phenyl)methanol is unique due to the presence of both an aminoethyl group and a hydroxymethyl group on the phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
[4-(1-aminoethyl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)9-4-2-8(6-11)3-5-9/h2-5,7,11H,6,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXCLGWYBYGSBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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